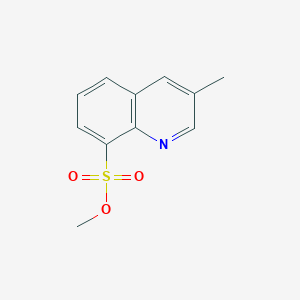
Methyl 3-methylquinoline-8-sulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-methylquinoline-8-sulfonate is a chemical compound that belongs to the quinoline family Quinoline derivatives are known for their wide range of applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-methylquinoline-8-sulfonate typically involves the sulfonation of 3-methylquinoline. One common method starts with 2-aminobenzenesulfonic acid, which undergoes catalytic cyclization with propionaldehyde and paraformaldehyde in a eutectic solvent to form 3-methylquinoline-8-sulfonic acid. This intermediate is then treated with bis(trichloromethyl) carbonate as a chlorinating agent to produce 3-methylquinoline-8-sulfonyl chloride . Finally, methylation of this intermediate yields this compound.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process is designed to be simple, cost-effective, and environmentally friendly, avoiding the generation of harmful gases and ensuring safety and environmental protection .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3-methylquinoline-8-sulfonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert it into corresponding amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the sulfonate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include sulfonic acids, amines, and various substituted quinoline derivatives .
Applications De Recherche Scientifique
Methyl 3-methylquinoline-8-sulfonate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other quinoline derivatives and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is an impurity of Argatroban, a synthetic thrombin inhibitor used in the treatment of thrombosis.
Industry: It is used in the production of dyes, molecular sensors, and intelligent materials.
Mécanisme D'action
The mechanism of action of methyl 3-methylquinoline-8-sulfonate involves its interaction with various molecular targets. As a sulfonate ester, it can act as an alkylating agent, reacting with nucleophiles within the intracellular milieu. This interaction can lead to the modification of proteins, nucleic acids, and other biomolecules, thereby exerting its biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Methylquinoline-8-sulfonic acid
- 3-Methylquinoline-8-sulfonyl chloride
- 8-Quinolinesulfonic acid, 3-methyl-
Uniqueness
Methyl 3-methylquinoline-8-sulfonate is unique due to its specific methylation at the 3-position and the presence of a sulfonate group at the 8-position. This structural configuration imparts distinct chemical and biological properties, making it valuable for various applications .
Propriétés
Formule moléculaire |
C11H11NO3S |
|---|---|
Poids moléculaire |
237.28 g/mol |
Nom IUPAC |
methyl 3-methylquinoline-8-sulfonate |
InChI |
InChI=1S/C11H11NO3S/c1-8-6-9-4-3-5-10(11(9)12-7-8)16(13,14)15-2/h3-7H,1-2H3 |
Clé InChI |
UJGJIMPZHQBQLX-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C(=CC=C2)S(=O)(=O)OC)N=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


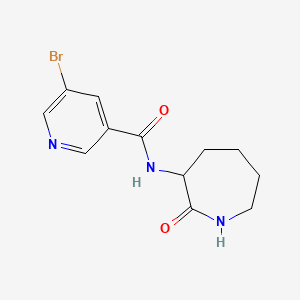
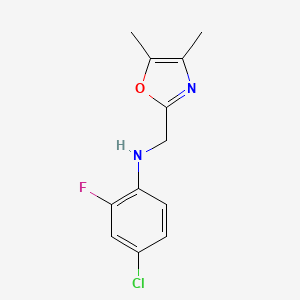
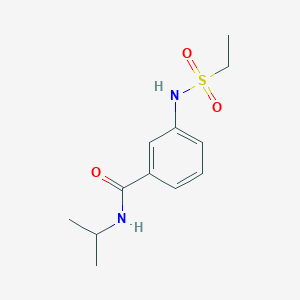
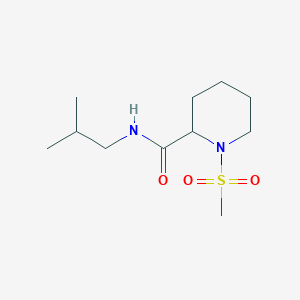

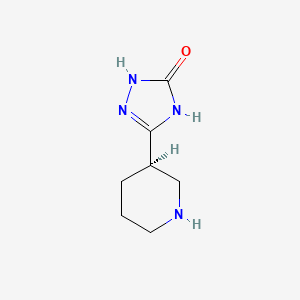


![(2E)-3-phenyl-N-(2,2,2-trichloro-1-{[(4-sulfamoylphenyl)carbamothioyl]amino}ethyl)prop-2-enamide](/img/structure/B14915397.png)

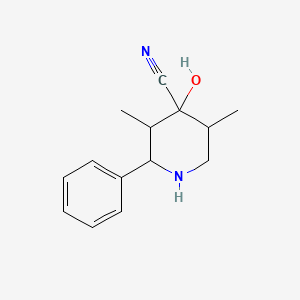
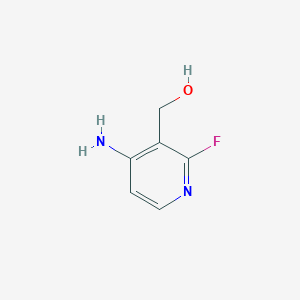

![4-[(2E)-2-(2-bromobenzylidene)hydrazinyl]-6-(morpholin-4-yl)-N,N-diphenyl-1,3,5-triazin-2-amine](/img/structure/B14915451.png)
